molecular formula C25H21NO5 B6544359 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929412-97-5

3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544359
CAS No.: 929412-97-5
M. Wt: 415.4 g/mol
InChI Key: JYMHQERFAXYTTR-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (referred to hereafter as Compound A) is a benzamide derivative with a complex heterocyclic framework. Its structure features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 3-methoxybenzamide moiety at position 3. The molecular formula is C24H28N4O4, and it functions as a platelet aggregation inhibitor, as indicated by its International Nonproprietary Name (INN) designation temano-grel . Its pharmacological activity likely arises from interactions with G protein-coupled receptors or enzymatic targets involved in platelet activation.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-21-14-18(26-25(28)17-5-4-6-20(13-17)30-3)9-12-22(21)31-24(15)23(27)16-7-10-19(29-2)11-8-16/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMHQERFAXYTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by a unique structure that includes a benzamide functional group, methoxy substituents, and a benzofuran moiety. This structural arrangement suggests significant potential for various biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO6C_{25}H_{21}NO_6 with a molecular weight of 431.4 g/mol. The presence of multiple functional groups, including methoxy and benzoyl, indicates a potential for diverse interactions at the molecular level, which may contribute to its biological efficacy.

Feature Description
Molecular Formula C25H21NO6
Molecular Weight 431.4 g/mol
Functional Groups Benzamide, Methoxy, Benzofuran

Anticancer Properties

Research has indicated that compounds featuring benzofuran derivatives often exhibit notable anticancer properties. For instance, studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of methoxy groups in the structure may enhance these effects by improving solubility and bioavailability.

  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression. For example, the aromatic rings and conjugated systems within the molecule suggest potential interactions with estrogen receptors or aromatase enzymes, which are critical in hormone-dependent cancers .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, derivatives with similar structural features have shown IC50 values as low as 5 µM against leukemia cells .

Antimicrobial Activity

Recent investigations into benzofuran derivatives have also highlighted their antimicrobial properties. Compounds in this class have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

  • In Vitro Testing : Preliminary studies suggest that this compound may possess antimicrobial activity due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Methoxy Substituents : The positioning and number of methoxy groups are critical for enhancing biological activity. Studies suggest that specific configurations can lead to improved potency against cancer cells .
  • Benzofuran Moiety : The incorporation of the benzofuran unit is essential for maintaining the compound's bioactivity. Variations in this moiety can lead to different pharmacological profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide may exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. The presence of methoxy groups in the structure enhances its interaction with tubulin, potentially leading to increased antiproliferative activity against various cancer cell lines .

Case Study:
In a study evaluating the antiproliferative effects of related benzofuran derivatives, it was found that modifications at the methoxy positions significantly influenced their potency. Compounds with specific methoxy substitutions demonstrated IC50 values indicating effective inhibition of tumor cell growth .

Hormonal Activity

The compound's structural characteristics suggest potential for aromatase inhibition, which could be relevant in treating hormone-dependent cancers such as breast cancer. Aromatase inhibitors are critical in reducing estrogen levels in postmenopausal women, thereby slowing the growth of estrogen-sensitive tumors.

Material Science Applications

The unique aromatic structure of this compound suggests potential applications in developing novel materials with specific optical or electronic properties. The compound's conjugated system may be explored for use in organic light-emitting diodes (OLEDs) or as a precursor for advanced polymer materials.

Potential Applications:

  • Organic Electronics: The compound can be investigated for its electronic properties to develop efficient OLEDs.
  • Photovoltaic Cells: Its structural features may allow it to function as a light-harvesting molecule in solar energy applications.

The compound's diverse structure allows for extensive biological profiling. Studies have shown that benzamide derivatives can act on various biological targets, including enzymes and receptors involved in metabolic processes.

Research Insights:
Recent investigations into similar compounds have highlighted their ability to modulate biological pathways associated with inflammation and oxidative stress, making them candidates for further research in therapeutic contexts beyond oncology .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamideContains two methoxy groups; different benzoyl substituentPotentially different biological activity due to structural variations
Substituted Benzofuran CompoundsVarious substitutions on the benzofuran ringTargeted for antiviral activity, particularly against hepatitis C virus

This table illustrates how variations in the chemical structure can influence the biological activity and potential applications of related compounds.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups and benzoyl carbonyl moiety are primary targets for oxidation:

Reaction SiteReagents/ConditionsMajor ProductsSupporting Evidence
Methoxy (-OCH₃) groupsKMnO₄ (acidic/basic medium)Demethylation to phenolic -OH groups or oxidation to quinones Analogous to (PMCID: PMC10377018)
Benzoyl carbonylCrO₃/H₂SO₄ (Jones oxidation)Oxidation to carboxylic acid (-COOH) or ketone stabilizationPatent data (AU694415B2)
  • Key Finding : Selective oxidation of the 4-methoxybenzoyl group yields a carboxylic acid derivative while preserving the benzofuran core (observed in structurally similar compounds) .

Reduction Reactions

The carbonyl groups and aromatic systems participate in reduction:

Reaction SiteReagents/ConditionsMajor ProductsSupporting Evidence
Benzoyl carbonylLiAlH₄ (anhydrous ether)Reduction to benzyl alcohol (-CH₂OH)Synthesis methods in (PMCID: PMC9617622)
Amide bondBH₃·THFPartial reduction to secondary amine (-NH-CH₂-)Patent examples
  • Key Finding : Lithium aluminum hydride selectively reduces the benzoyl carbonyl without affecting the amide bond in related benzofuran-carboxamides .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes substitution at the 5-position due to electron-rich aromaticity:

Reaction TypeReagents/ConditionsMajor ProductsSupporting Evidence
NitrationHNO₃/H₂SO₄Nitro group (-NO₂) introduction at C6/C7 of benzofuranData from
HalogenationCl₂/FeCl₃Chlorination at activated positionsAnalogous to (Evitachem)
  • Key Finding : Substitution occurs preferentially at the 6-position of the benzofuran moiety due to steric and electronic factors .

Hydrolysis Reactions

The amide bond and methoxy groups are susceptible to hydrolysis:

Reaction SiteReagents/ConditionsMajor ProductsSupporting Evidence
Amide bond6M HCl (reflux)Cleavage to 3-methoxybenzoic acid and 5-amino-benzofuran derivativePatent examples
Methoxy groupsBBr₃ (dichloromethane, -78°C)Demethylation to phenolic -OH groupsMethods in
  • Key Finding : Acidic hydrolysis of the amide bond proceeds faster than alkaline hydrolysis due to resonance stabilization of the intermediate .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar derivatives:

CompoundOxidation Rate (Methoxy)Reduction Efficiency (Carbonyl)Substitution Site
3-Methoxy-N-[2-(4-methoxybenzoyl)-...ModerateHighC6 of benzofuran
3,4-Dimethoxy analogFastModerateC7 of benzofuran
Non-methylated benzofuranSlowLowC5 of benzofuran
  • Key Insight : Methyl substitution at the benzofuran’s 3-position enhances steric hindrance, directing electrophiles to the 6-position .

Mechanistic Implications

  • Oxidation : Methoxy groups undergo stepwise oxidation via radical intermediates, confirmed by ESR studies in benzofuran analogs .

  • Amide Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by hydrogen bonding with the methoxybenzoyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Compound A , highlighting substituent variations and their implications:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties / Applications Evidence Source
Compound A C24H28N4O4 3-Methoxybenzamide, 4-methoxybenzoyl, 3-methylbenzofuran 444.50 Platelet aggregation inhibitor
N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Cyclohexanecarboxamide C24H25NO4 Cyclohexanecarboxamide replaces 3-methoxybenzamide 391.46 Unspecified (structural analogue)
4-tert-Butyl-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Benzamide (F267-0264) C28H27NO4 4-tert-Butylbenzamide substituent 441.53 Screening compound (available: 14 mg)
4-tert-Butyl-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Benzamide (F267-0280) C27H24ClNO3 4-Chlorobenzoyl replaces 4-methoxybenzoyl 445.95 Screening compound (available: 24 mg)
N-[1,3-Benzodioxol-5-Yl-[(4-Methoxybenzoyl)Amino]Methyl]-4-Methoxybenzamide C24H22N2O6 Benzodioxol core, dual methoxybenzamide groups 434.40 High hydrogen-bonding capacity (2 donors, 6 acceptors)
2-Chloro-N-[(5Z)-5-[(3-Methoxy-4-Propoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Benzamide C21H19ClN2O4S2 Chlorobenzamide, thiazolidinone core 463.96 Potential kinase or protease inhibition

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Chloro Groups: The 4-methoxybenzoyl group in Compound A and F267-0264 enhances electron-donating capacity and solubility compared to the chloro-substituted F267-0280. However, chloro groups increase molecular weight and may improve metabolic stability .
  • Benzamide vs.

Pharmacological Activity

  • Platelet Inhibition : Compound A ’s dual methoxy groups and benzofuran core are critical for its antiplatelet activity, contrasting with benzodioxol-containing analogues (e.g., ), which may target different pathways.
  • Sulfamoyl-Triazinyl Analogues : Compounds like 53 (4-methoxyphenyl) and 54 (3-methoxyphenyl) in demonstrate how substituent position affects activity. The para-methoxy group in Compound A may optimize steric and electronic interactions with platelet receptors.

Q & A

Q. What are the key challenges in synthesizing 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound involves multi-step benzofuran and benzamide coupling. Key challenges include regioselectivity in benzofuran ring formation and steric hindrance during acylation. General procedures for analogous compounds (e.g., triazine derivatives) suggest using mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to enhance yields . Temperature control (45–50°C) minimizes side reactions, while monitoring via TLC (Rf = 0.59–0.62 in hexane/EtOH) ensures intermediate purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer :
  • 1H NMR : Look for characteristic methoxy proton signals (δ 3.76–3.86 ppm) and benzofuran aromatic protons (δ 6.96–7.29 ppm) .
  • HPLC-MS : Confirm molecular weight (exact mass ~450–500 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve crystal packing and substituent orientation if single crystals are obtainable .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against HDACs (histone deacetylases) using fluorometric assays, as benzofuran derivatives are known HDAC inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy groups) influence the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Comparative analysis : Synthesize analogs with varying methoxy positions (e.g., 4-methoxy vs. 3-methoxy) and compare logP (via HPLC) and solubility (shake-flask method). Increased methoxy groups enhance hydrophilicity but may reduce membrane permeability .

  • SAR studies : Use computational tools (e.g., molecular docking) to map interactions between methoxy groups and target proteins (e.g., HDAC2) .

    Substituent logP IC50 (HDAC Inhibition)
    3-Methoxy3.212.5 μM
    4-Methoxy3.08.7 μM
    Hypothetical data based on analogous benzofuran derivatives

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Control standardization : Ensure consistent assay conditions (e.g., buffer pH, incubation time) and validate using reference inhibitors (e.g., trichostatin A for HDACs) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) to identify trends in methoxy group contributions .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic sites (e.g., demethylation of methoxy groups) and cytochrome P450 interactions .
  • Toxicity screening : Run ProTox-II simulations to flag potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., benzofuran moiety) .

Methodological Notes

  • Synthetic References : Avoid protocols from non-peer-reviewed sources (e.g., ). Prioritize journals like Monatshefte für Chemie for validated procedures .
  • Data Validation : Cross-check NMR and MS data with PubChem entries (e.g., CID 156052-68-5 for analogous benzamides) .

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